molecular formula C28H27N5O2S B2522986 4-benzyl-N-isopropyl-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1111210-91-3

4-benzyl-N-isopropyl-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2522986
CAS No.: 1111210-91-3
M. Wt: 497.62
InChI Key:
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Description

The compound “4-benzyl-N-isopropyl-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is a complex organic molecule. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .

Scientific Research Applications

Synthesis and Medicinal Chemistry

Quinazoline derivatives have been synthesized and studied for various biological activities. For instance, quinazoline-2-carbohydrazide derivatives have been prepared and evaluated for their antimicrobial activities, showing good to moderate activity against a variety of microorganisms. Such studies emphasize the potential of quinazoline derivatives in developing new antimicrobial agents (Özyanik et al., 2012).

Antimicrobial Activity

Compounds related to triazoloquinazoline have been synthesized for the purpose of evaluating their antimicrobial efficacy. This reflects a significant interest in exploring these compounds as potential therapeutic agents against microbial infections (Zeydi et al., 2017).

Anticancer and Enzyme Inhibition

Quinazoline derivatives have also been examined for their anticancer properties and ability to inhibit specific enzymes, such as FGFR1, which is relevant in the context of cancer treatment. The synthesis of isoindolo[2,1-a][1,2,4]triazino[2,3-c]quinazolines and their evaluation for antitumor activities and FGFR1 inhibitory activity highlight the compound's potential in cancer therapy (Voskoboynik et al., 2016).

Mechanism of Action

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-benzyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxylic acid with N-isopropyl-3-methylbenzylamine followed by thionation with Lawesson's reagent and subsequent acylation with N,N-dimethylformamide dimethyl acetal.", "Starting Materials": [ "4-benzyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxylic acid", "N-isopropyl-3-methylbenzylamine", "Lawesson's reagent", "N,N-dimethylformamide dimethyl acetal" ], "Reaction": [ "Step 1: Condensation of 4-benzyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxylic acid with N-isopropyl-3-methylbenzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the corresponding amide intermediate.", "Step 2: Thionation of the amide intermediate with Lawesson's reagent in an inert solvent such as dichloromethane to introduce the thioether group.", "Step 3: Acylation of the thioamide intermediate with N,N-dimethylformamide dimethyl acetal in the presence of a base such as triethylamine to form the final compound." ] }

CAS No.

1111210-91-3

Molecular Formula

C28H27N5O2S

Molecular Weight

497.62

IUPAC Name

4-benzyl-1-[(3-methylphenyl)methylsulfanyl]-5-oxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

InChI

InChI=1S/C28H27N5O2S/c1-18(2)29-25(34)22-12-13-23-24(15-22)33-27(32(26(23)35)16-20-9-5-4-6-10-20)30-31-28(33)36-17-21-11-7-8-19(3)14-21/h4-15,18H,16-17H2,1-3H3,(H,29,34)

SMILES

CC1=CC(=CC=C1)CSC2=NN=C3N2C4=C(C=CC(=C4)C(=O)NC(C)C)C(=O)N3CC5=CC=CC=C5

solubility

not available

Origin of Product

United States

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